

# A Comparative Guide to Certified Reference Materials for Hexose Analysis

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## Compound of Interest

Compound Name: Hexose

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This guide provides a detailed comparison of commercially available Certified Reference Materials (CRMs) for **hexose** analysis. Accurate quantification of **hexoses** is critical in various fields, including pharmaceutical development, food science, and clinical diagnostics. The selection of a suitable CRM is paramount for ensuring the accuracy, reliability, and traceability of analytical measurements. This document presents a comparative overview of **hexose** CRMs from leading suppliers, supported by experimental data and detailed analytical protocols.

## Comparison of Hexose Certified Reference Materials

The following table summarizes the key characteristics of **hexose** CRMs from prominent suppliers. This data has been compiled from publicly available Certificates of Analysis (CoAs) and product specifications.

Certified Reference Material	Supplier	Hexose Type	Purity (%)	Certified Value/Concentration	Format	Storage Conditions
D-Glucose (Dextrose)	Sigma-Aldrich	D-Glucose	≥99.5	-	Neat Solid	Room Temperature
D-Galactose	Sigma-Aldrich	D-Galactose	≥99	-	Neat Solid	Room Temperature
D-Fructose	Sigma-Aldrich	D-Fructose	≥99	-	Neat Solid	Room Temperature
D-Mannose	Sigma-Aldrich	D-Mannose	≥99	-	Neat Solid	Room Temperature
Dextrose (D-Glucose)	LGC Standards	D-Glucose	-	-	Neat Solid	-
D-Galactose	LGC Standards	D-Galactose	-	-	Neat Solid	-
D-Fructose	LGC Standards	D-Fructose	-	-	Neat Solid	-
D-Mannose	LGC Standards	D-Mannose	-	-	Neat Solid	-
D-Glucose	Merck	D-Glucose	≥99.5	-	Neat Solid	+15°C to +25°C
D-Galactose	Merck	D-Galactose	≥99	-	Neat Solid	+15°C to +25°C
D-Fructose	Merck	D-Fructose	≥99	-	Neat Solid	+15°C to +25°C

D-Mannose	Merck	D-Mannose	≥99	-	Neat Solid	+15°C to +25°C
SRM 917d D-Glucose	NIST	D-Glucose	99.7 ± 0.3	Mass Fraction	Crystalline Solid	20 °C to 25 °C
D-Glucose	ChromaDe x	D-Glucose	-	-	Neat Solid	-
D-Galactose	ChromaDe x	D-Galactose	-	-	Neat Solid	-
D-Fructose	ChromaDe x	D-Fructose	-	-	Neat Solid	-
D-Mannose	Carbosynth	D-Mannose	>99	-	Neat Solid	Room Temperature

Note: "-" indicates that the information was not readily available on the product page or certificate of analysis at the time of this review. Users are advised to consult the latest documentation from the supplier.

## Experimental Protocols

Accurate **hexose** analysis relies on robust and validated analytical methods. Below are detailed protocols for two common techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

### Protocol 1: Hexose Analysis by HPLC with Refractive Index Detection (RID)

This method is suitable for the quantification of underivatized **hexoses**.

#### 1. Materials and Reagents:

- Certified Reference Materials (CRMs) of target **hexoses** (e.g., glucose, galactose, fructose, mannose)

- Reagent grade water (18.2 MΩ·cm)

- Acetonitrile (HPLC grade)

- 0.22 μm syringe filters

## 2. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a refractive index detector (RID)

- Amino-based analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

## 3. Preparation of Standards and Samples:

- Stock Standard Solutions (10 mg/mL): Accurately weigh approximately 100 mg of each **hexose** CRM and dissolve in 10 mL of reagent grade water.

- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solutions with reagent grade water to cover the desired concentration range (e.g., 0.1 - 5 mg/mL).

- Sample Preparation: Dissolve the sample in reagent grade water to an expected concentration within the calibration range. Filter the final solution through a 0.22 μm syringe filter before injection.

## 4. Chromatographic Conditions:

- Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C

- Injection Volume: 20 μL

- RID Temperature: 35 °C

#### 5. Data Analysis:

- Identify and quantify the **hexoses** in the samples by comparing the retention times and peak areas with those of the certified reference standards.
- Construct a calibration curve for each **hexose** by plotting peak area against concentration.
- Determine the concentration of each **hexose** in the sample using the corresponding calibration curve.

## Protocol 2: Hexose Analysis by GC-MS after Derivatization

This method offers high sensitivity and selectivity for **hexose** analysis and is suitable for complex matrices.

#### 1. Materials and Reagents:

- Certified Reference Materials (CRMs) of target **hexoses**
- Pyridine (anhydrous)
- Hydroxylamine hydrochloride
- N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
- Internal Standard (e.g., Myo-inositol)
- Hexane (GC grade)

#### 2. Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
- Capillary column suitable for sugar analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

#### 3. Derivatization Procedure:

- **Sample Preparation:** Place a known amount of the dried sample or an aliquot of the CRM solution in a reaction vial and evaporate to dryness under a stream of nitrogen.
- **Oximation:** Add 50  $\mu\text{L}$  of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine. Cap the vial tightly and heat at 90  $^{\circ}\text{C}$  for 30 minutes.
- **Silylation:** Cool the vial to room temperature and add 100  $\mu\text{L}$  of BSTFA + 1% TMCS. Cap the vial tightly and heat at 90  $^{\circ}\text{C}$  for 30 minutes.
- **Final Preparation:** Cool the vial to room temperature. The derivatized sample is ready for GC-MS analysis.

#### 4. GC-MS Conditions:

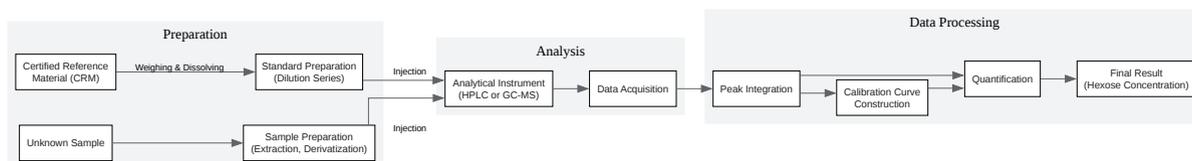
- **Injector Temperature:** 250  $^{\circ}\text{C}$
- **Carrier Gas:** Helium at a constant flow rate of 1 mL/min
- **Oven Temperature Program:**
  - Initial temperature: 150  $^{\circ}\text{C}$ , hold for 2 minutes
  - Ramp to 200  $^{\circ}\text{C}$  at 3  $^{\circ}\text{C}/\text{min}$
  - Ramp to 300  $^{\circ}\text{C}$  at 15  $^{\circ}\text{C}/\text{min}$ , hold for 5 minutes
- **Transfer Line Temperature:** 280  $^{\circ}\text{C}$
- **Ion Source Temperature:** 230  $^{\circ}\text{C}$
- **MS Quadrupole Temperature:** 150  $^{\circ}\text{C}$
- **Ionization Mode:** Electron Ionization (EI) at 70 eV
- **Scan Range:** m/z 50-600

#### 5. Data Analysis:

- Identify the derivatized **hexoses** based on their retention times and mass spectra by comparison with the derivatized CRMs.
- Quantify the **hexoses** using an internal standard method. The ratio of the peak area of each **hexose** to the peak area of the internal standard is used for quantification.

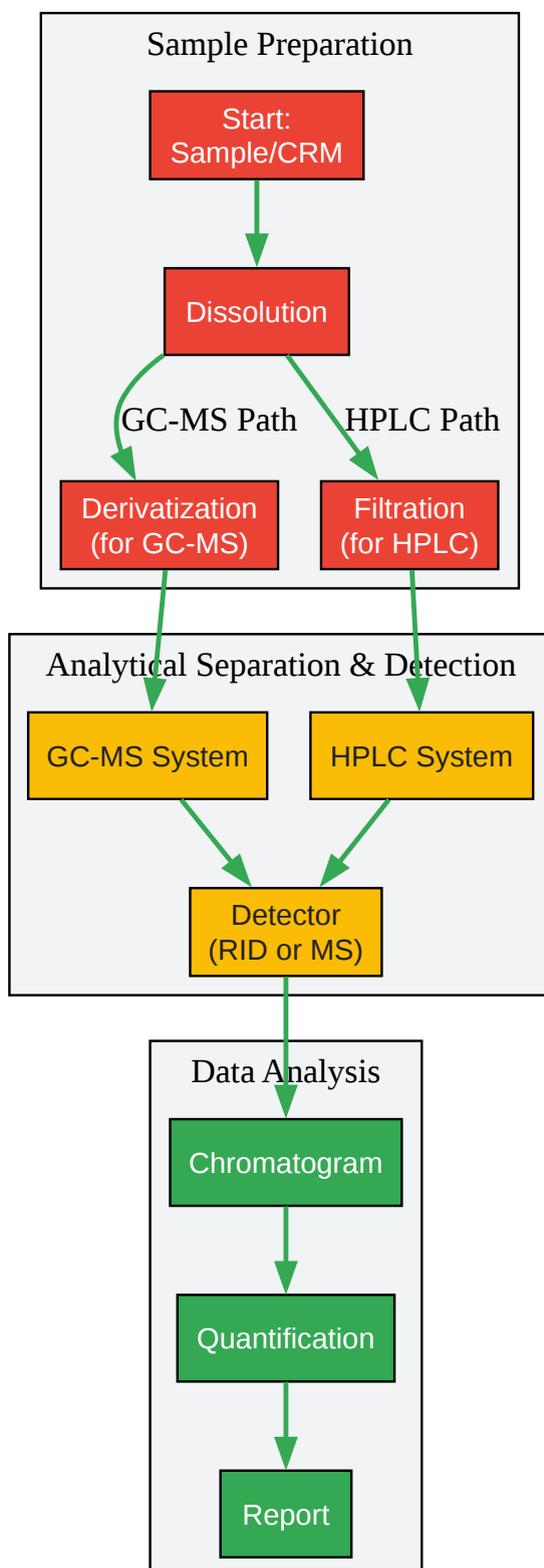
## Visualizing the Workflow

To better understand the process of using certified reference materials in **hexose** analysis, the following diagrams illustrate the key workflows.



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Caption: General workflow for **hexose** analysis using CRMs.



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Caption: Decision workflow for choosing an analytical method.

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